molecular formula C17H26N2O B5258878 N-(4-butylphenyl)azepane-1-carboxamide

N-(4-butylphenyl)azepane-1-carboxamide

Cat. No.: B5258878
M. Wt: 274.4 g/mol
InChI Key: FJAYTAAGFFLMQZ-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)azepane-1-carboxamide is a carboxamide derivative featuring a seven-membered azepane ring substituted with a 4-butylphenyl group. The compound’s azepane scaffold is a flexible seven-membered ring, which may enhance binding affinity in drug-receptor interactions compared to smaller rings. It is likely utilized as an intermediate in organic synthesis or as a pharmacophore in medicinal chemistry, similar to other azepane carboxamides .

Properties

IUPAC Name

N-(4-butylphenyl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-2-3-8-15-9-11-16(12-10-15)18-17(20)19-13-6-4-5-7-14-19/h9-12H,2-8,13-14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAYTAAGFFLMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)azepane-1-carboxamide typically involves the reaction of 4-butylphenylamine with azepane-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures efficient production with high yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)azepane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted azepane or butylphenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-butylphenyl)azepane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)azepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Azepane Carboxamide Derivatives

N-(4-Aminophenyl)azepane-1-carboxamide
  • Structure: Substituted with a 4-aminophenyl group instead of 4-butylphenyl.
  • Molecular Weight : 233.31 g/mol (lower due to the absence of a butyl chain) .
  • Applications : Serves as a versatile scaffold for drug discovery, highlighting the adaptability of azepane carboxamides in medicinal chemistry.
2-(4-Chlorophenyl)-N-(4-methylphenyl)azepane-1-carboxamide
  • Structure : Features a chlorophenyl substituent on the azepane ring and a methylphenyl group on the carboxamide.
  • Molecular Weight : ~342.87 g/mol (C₂₀H₂₃ClN₂O) .
4-(3-Cyclopentylpropanoyl)-N-(4-butylphenyl)-1,4-diazepane-1-carboxamide
  • Structure: Contains a diazepane ring (7-membered with two nitrogens) and a cyclopentylpropanoyl side chain.
  • Synthesis : Prepared via urea coupling using triphosgene, differing from nickel/photoredox methods used for other carboxamides .
  • Functional Impact : The additional nitrogen in the ring may alter electronic properties and hydrogen-bonding capacity.

Piperazine and Cycloalkane Carboxamides

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
  • Structure : Six-membered piperazine ring with a 4-chlorophenyl group.
  • Conformation : Chair conformation in the piperazine ring, offering rigidity compared to the more flexible azepane .
  • Relevance : Bond lengths and angles are similar to azepane derivatives, suggesting comparable stability .
N-(4-butylphenyl)-1-phenylcyclopentane-1-carboxamide
  • Structure : Cyclopentane ring instead of azepane.
  • Molecular Weight : 321.5 g/mol .

Comparison with Functional Analogs: Thiazolidinones

  • Safety Profile: Non-mutagenic up to 1 mM/plate in E. coli WP2 assays, highlighting their genotoxic safety .
  • Divergence: Unlike azepane carboxamides, thiazolidinones feature a five-membered heterocyclic core with sulfur, which may confer distinct electronic and metabolic properties.

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties Reference
N-(4-butylphenyl)azepane-1-carboxamide Azepane 4-butylphenyl ~321.5* Flexible scaffold, potential drug use
N-(4-Aminophenyl)azepane-1-carboxamide Azepane 4-aminophenyl 233.31 Versatile lab scaffold
2-(4-Chlorophenyl)-N-(4-methylphenyl)azepane... Azepane 4-chlorophenyl, 4-methylphenyl ~342.87 High lipophilicity
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine 4-chlorophenyl, 4-ethyl Not provided Rigid chair conformation
C1-C6 (Thiazolidinones) Thiazolidinone Varied (e.g., butylphenyl) Not provided Broad bioactivity, non-mutagenic ≤1 mM

*Estimated based on structurally similar compounds.

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